molecular formula C24H18N4O B3550334 Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

Cat. No.: B3550334
M. Wt: 378.4 g/mol
InChI Key: UXGKHUABUPUIHN-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatility in organic synthesis and their potential pharmacological applications. Benzotriazole derivatives are often used as synthetic auxiliaries and catalysts due to their stability and ability to activate molecules towards various transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone typically involves the introduction of the benzotriazole moiety into the quinoline framework. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, dichloromethane (DCM).

    Catalysts: Palladium on carbon, copper iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzotriazole moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-15-11-12-16(2)18(13-15)22-14-19(17-7-3-4-8-20(17)25-22)24(29)28-23-10-6-5-9-21(23)26-27-28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKHUABUPUIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
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Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
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Benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

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